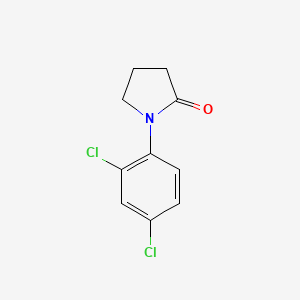

1-(2,4-Dichlorophenyl)-2-pyrrolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFRLXRQBGUUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 1 2,4 Dichlorophenyl 2 Pyrrolidinone Within Pyrrolidinone Chemistry Research

Significance of Pyrrolidinone Scaffolds in Contemporary Chemical and Biological Research

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its prevalence in both natural products and synthetic drugs underscores its importance. wikipedia.org The structural rigidity and synthetic tractability of the pyrrolidinone core make it an attractive framework for the development of novel compounds with a wide array of biological activities.

Research has consistently demonstrated that derivatives of pyrrolidinone exhibit a broad spectrum of pharmacological properties. These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. researchgate.net The versatility of the pyrrolidinone scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This adaptability has cemented the pyrrolidinone nucleus as a cornerstone in the design of new therapeutic agents.

The following table summarizes the diverse biological activities associated with the pyrrolidinone scaffold, providing a clear indication of its significance in drug discovery and development.

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

Contextualization of 1-(2,4-Dichlorophenyl)-2-pyrrolidinone as a Research Target

The specific compound, this compound, is an N-aryl substituted pyrrolidinone. The interest in this molecule as a research target stems from the established pharmacological importance of both the pyrrolidinone core and the 2,4-dichlorophenyl moiety. The attachment of a dichlorinated phenyl ring to the nitrogen atom of the pyrrolidinone core can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation is clear from studies on analogous structures. For instance, the 1-(2,4-dichlorophenyl) group is a key structural feature in more complex molecules that have been investigated for significant biological activity. A notable example is a potent and peripherally restricted cannabinoid-1 (CB1) receptor antagonist, which incorporates the 1-(2,4-dichlorophenyl)pyrazole moiety. acs.orgacs.orgnih.gov This suggests that the 1-(2,4-dichlorophenyl) fragment is recognized for its potential to contribute to high-affinity binding to specific biological receptors.

Furthermore, dispiro indeno-pyrrolidine derivatives containing a 2,4-dichlorophenyl group have been found to exhibit potent antituberculosis activity. nih.gov This highlights the utility of the 2,4-dichlorophenyl substituent in the design of new antimicrobial agents. Therefore, this compound can be contextualized as a valuable building block or a simplified model compound for the synthesis and study of more complex, potentially therapeutic agents. Its investigation allows for a fundamental understanding of how the 2,4-dichlorophenyl group influences the properties of the pyrrolidinone scaffold.

The table below outlines the key physicochemical properties of the closely related compound, 1-(2,4-Dichlorophenyl)pyrrolidine-2,5-dione, which provides an insight into the expected characteristics of this compound. nih.gov

| Property | Value |

| Molecular Formula | C10H7Cl2NO2 |

| Molecular Weight | 244.07 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Historical Perspectives on the Development of Substituted Pyrrolidinones for Academic Inquiry

The academic inquiry into substituted pyrrolidinones has a rich history, evolving from fundamental synthetic explorations to targeted drug discovery programs. The parent compound, 2-pyrrolidone, is produced industrially from gamma-butyrolactone (B3396035) and ammonia (B1221849) and serves as a precursor to various derivatives. wikipedia.org

The development of N-substituted pyrrolidinones gained significant momentum with the discovery of the racetam family of nootropic drugs, such as piracetam. This spurred further research into the synthesis and biological evaluation of a vast number of pyrrolidinone derivatives. Academic research has played a crucial role in establishing structure-activity relationships (SAR) for various classes of substituted pyrrolidinones, guiding the design of compounds with improved potency and selectivity.

The synthesis of N-aryl pyrrolidinones, in particular, has been an active area of academic research. Various synthetic methodologies have been developed to facilitate the efficient construction of these compounds. nih.govorganic-chemistry.org These studies have not only expanded the chemical space of accessible pyrrolidinone derivatives but have also provided valuable insights into their chemical reactivity and potential applications. A significant milestone in this area was the discovery of aryl pyrrolidinone anilides as a new class of herbicides with a novel mode of action, interfering with pyrimidine (B1678525) biosynthesis in plants. acs.orgpnas.orgpnas.org This discovery, originating from high-throughput screening and subsequent academic-industrial collaboration, underscores the continued importance of substituted pyrrolidinones in diverse fields of chemical biology.

Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorophenyl 2 Pyrrolidinone and Analogues

Conventional and Novel Synthetic Pathways to the 2-Pyrrolidinone (B116388) Core

The synthesis of the 2-pyrrolidinone scaffold, a core component of many biologically significant molecules, has been achieved through a variety of conventional and modern synthetic strategies. nih.gov These methods range from classical cyclization reactions to advanced catalytic processes, providing access to a diverse array of substituted pyrrolidinone derivatives.

Lactamization Reactions and Related Cyclization Strategies

Lactamization, the intramolecular cyclization of an amino acid or its derivative, remains a fundamental and widely employed strategy for the construction of the 2-pyrrolidinone ring. A common approach involves the thermally induced cyclization of N-alkylated derivatives of glutamic acid to form N-alkylpyroglutamic acid, which can then be decarboxylated to yield N-alkyl-2-pyrrolidones. researchgate.net This method is part of a bio-based two-step chemocatalytic system starting from glutamic acid. researchgate.net

Another powerful strategy involves a one-pot synthesis of densely functionalized pyrrolidin-2-ones through a cascade reaction. nih.gov This sequence includes a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and an in-situ lactamization, yielding 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereomers. nih.gov The versatility of this reaction accommodates a wide range of N-protected aldimines derived from various aldehydes. nih.gov

Furthermore, γ-lactams can be synthesized from γ-azido alkyl nitriles, which are themselves formed via a copper-catalyzed three-component reaction of alkenes, acetonitrile, and sodium azide. researchgate.net The resulting γ-azido alkyl nitrile can be readily converted to the corresponding γ-lactam. researchgate.net The opening of donor-acceptor (DA) cyclopropane (B1198618) rings with nucleophiles like anilines or benzylamines, followed by cyclization, also provides an effective route to 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This transformation can be initiated by Lewis acids and carried out as a one-pot process. nih.govmdpi.com

| Starting Materials | Key Reaction Type | Product | Catalyst/Conditions | Reference |

| N-alkylated glutamic acid | Thermal lactamization & decarboxylation | N-alkyl-2-pyrrolidone | Heat, Pd-catalyst | researchgate.net |

| Nitroacrylate, diorganozinc, aldimine | Conjugate addition/nitro-Mannich/lactamization | 1,3,5-trisubstituted 4-nitropyrrolidin-2-one | Copper catalyst | nih.gov |

| Alkenes, acetonitrile, sodium azide | Azidoalkylation followed by reduction/cyclization | γ-lactam | Copper catalyst | researchgate.net |

| Donor-acceptor cyclopropanes, anilines | Ring opening/lactamization | 1,5-substituted pyrrolidin-2-one | Lewis acid, heat | nih.govmdpi.com |

Multicomponent Reaction Approaches to Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic structures like pyrrolidinones from simple starting materials in a single step. dntb.gov.uatandfonline.com These reactions offer significant advantages, including high atom and step economy, reduced waste, and operational simplicity, making them attractive for building molecular diversity. dntb.gov.uatandfonline.com

One notable MCR approach involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This method utilizes citric acid as a green catalyst in ethanol. The proposed mechanism involves the initial acid-catalyzed formation of an imine from the aniline (B41778) and aldehyde, followed by a series of additions and an intramolecular cyclization to form the five-membered lactam ring. rsc.org MCRs provide a versatile platform for creating diverse libraries of pyrrolidinone derivatives for various chemical applications. dntb.gov.uatandfonline.comresearchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies for Pyrrolidinone Synthesis

N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. researchgate.net Their unique electronic properties, acting as potent nucleophiles, enable novel reaction pathways. rsc.orgnih.gov

A recently developed methodology for constructing highly functionalized 2-pyrrolidinones utilizes NHC-catalyzed radical tandem cyclization/coupling reactions. rsc.org This transition-metal-free approach demonstrates broad substrate scope and high efficiency, proceeding under mild conditions. rsc.org The catalytic cycle typically involves the NHC catalyst activating a substrate, such as an aldehyde, to form a reactive intermediate like a Breslow intermediate or an acyl azolium. researchgate.netresearchgate.net This intermediate then participates in a cascade of reactions to build the pyrrolidinone ring. The versatility of NHC catalysis allows for the generation of various reactive intermediates, leading to diverse synthetic applications. researchgate.net

Stereoselective Synthetic Routes to Substituted Pyrrolidinones

The development of stereoselective methods for synthesizing pyrrolidinones is of great importance due to the prevalence of chiral pyrrolidine-containing structures in pharmaceuticals. mdpi.com One effective strategy is the heterogeneous catalytic hydrogenation of highly substituted pyrroles. nih.govresearchgate.netfigshare.com This method can achieve excellent diastereoselectivity, creating up to four new stereocenters in a single reduction step. nih.govresearchgate.net

Another powerful approach involves [3+2] cycloaddition reactions. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ, yields densely substituted pyrrolidinones with high regio- and diastereoselectivity. chemistryviews.org This method allows for the simultaneous introduction of four stereogenic centers. chemistryviews.org Similarly, 1,3-dipolar cycloaddition reactions are widely used for constructing the pyrrolidine (B122466) ring with controlled stereochemistry. tandfonline.com

An enantioselective synthesis of 4-nitropyrrolidin-2-ones has been achieved through a copper-catalyzed conjugate addition of diethylzinc (B1219324) to a nitroacrylate, followed by a nitro-Mannich/lactamization sequence. nih.gov The resulting highly crystalline products can often be recrystallized to achieve high enantiopurity. nih.gov

| Methodology | Key Features | Stereocontrol | Reference |

| Catalytic Hydrogenation | Reduction of substituted pyrroles | Diastereoselective, creates up to 4 stereocenters | nih.govresearchgate.net |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Excellent regio- and diastereoselectivity, up to 4 stereocenters | chemistryviews.org |

| Conjugate Addition/Lactamization | Copper-catalyzed addition of diethylzinc | Enantioselective, products can be recrystallized to enantiopurity | nih.gov |

Derivatization Strategies for Functionalization of the Pyrrolidinone Ring and Phenyl Moiety

The functionalization of pre-formed 1-phenyl-2-pyrrolidinone (B134918) scaffolds is crucial for synthesizing analogues with tailored properties. Derivatization can be targeted at the nitrogen atom of the lactam, the carbon backbone of the pyrrolidinone ring, or the attached phenyl moiety.

N-Substitution and Aromatic Ring Modifications

The nitrogen atom of the pyrrolidinone ring is a key site for modification. nih.gov As a secondary amine within the lactam structure, its hydrogen is relatively active and can participate in substitution reactions. chemicalbook.com For example, in the presence of a base, the N-H bond can be deprotonated, and the resulting anion can react with electrophiles like alkyl halides to produce N-alkylated pyrrolidones. chemicalbook.com

Modifications to the phenyl ring of 1-phenyl-2-pyrrolidinone analogues are also a common strategy for creating new derivatives. In the synthesis of analogues of pyrovalerone, a compound featuring a 1-phenyl-2-pyrrolidinyl structure, various substitutions have been made on the aromatic ring. nih.gov For example, 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one has been synthesized as a potent analogue. nih.gov These modifications are typically introduced by starting with an appropriately substituted phenyl-containing raw material, such as a substituted acetophenone, which then undergoes reactions like alpha-bromination followed by nucleophilic substitution with pyrrolidine to build the final molecule. nih.gov

Furthermore, in the context of more complex molecules containing the 1-(2,4-dichlorophenyl) group, derivatization strategies have been explored. For instance, in a series of pyrazole-based compounds, the 1-(2,4-dichlorophenyl) moiety was kept constant while extensive modifications were made at other positions of the pyrazole (B372694) ring, such as the introduction of a (pyrrolidine-1-sulfonamido)methyl group at the C-4 position. acs.orgacs.org While not a direct modification of the dichlorophenyl ring itself, this illustrates a common strategy where this specific substitution pattern is used as a foundational block in the design of more complex chemical entities. acs.orgacs.org

Functional Group Interconversion and Further Structural Elaboration

The modification of the 1-(2,4-Dichlorophenyl)-2-pyrrolidinone scaffold through functional group interconversion (FGI) and other structural elaborations is crucial for the development of new chemical entities with tailored properties. While specific examples of FGIs directly on this compound are not extensively documented in publicly available literature, the reactivity of the N-aryl pyrrolidinone motif allows for a variety of transformations. These modifications can be broadly categorized into reactions involving the pyrrolidinone ring and those targeting the dichlorophenyl moiety.

Reactions of the Pyrrolidinone Ring:

The pyrrolidinone ring offers several sites for functionalization. The carbonyl group can undergo reduction to the corresponding amine, providing access to pyrrolidine derivatives. The α-position to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

For instance, the derivatization of a pyrrolidinone has been demonstrated through several reactions. The carbonyl group can be converted to a thiocarbonyl group using Lawesson's reagent. The pyrrolidinone ring can also be oxidized to introduce unsaturation. Furthermore, the lactam can be hydrolyzed under basic conditions, and the resulting amino acid can be reprotected and subsequently cyclized or otherwise modified. Reduction of the carbonyl group with a strong reducing agent like lithium aluminum hydride (LAH) can yield the corresponding pyrrolidine. researchgate.net

Table 1: Potential Functional Group Interconversions of the Pyrrolidinone Ring

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carbonyl (C=O) | Lawesson's reagent, toluene, 80°C | Thiocarbonyl (C=S) |

| Carbonyl (C=O) | Ceric ammonium (B1175870) nitrate (B79036) (CAN), MeCN/H₂O, 0°C | Unsaturated Pyrrolidinone |

| Lactam | 1. LiOH, THF/H₂O, 50°C 2. TFA, DCM | Carboxylic Acid and Amine |

| Carbonyl (C=O) | Lithium aluminum hydride (LAH), THF, 25°C | Methylene (CH₂) |

Structural Elaboration of the N-Aryl Moiety:

The 2,4-dichlorophenyl group is generally stable to many reaction conditions. However, the chlorine atoms can potentially be displaced through nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings, would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, thereby enabling significant structural diversification.

Catalytic Approaches in Pyrrolidinone Synthesis and Modification

Catalytic methods offer efficient and selective routes for the synthesis and modification of pyrrolidinones, including N-aryl substituted derivatives like this compound. These approaches can be broadly classified into homogeneous, heterogeneous, and biocatalytic strategies.

Homogeneous and Heterogeneous Catalysis in Pyrrolidinone Formation

Homogeneous Catalysis:

Homogeneous catalysts, which are soluble in the reaction medium, play a significant role in the synthesis of N-aryl pyrrolidinones. Transition metal complexes of rhodium, iridium, and palladium are particularly effective.

For example, rhodium-catalyzed intermolecular C-H functionalization has been utilized for the synthesis of β-aryl pyrrolidines. researchgate.net Rhodium complexes can also catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org Iridium-catalyzed successive reductive amination of diketones with anilines provides a practical route to N-aryl-substituted pyrrolidinones. nih.gov This method has been shown to be effective for a range of substituted anilines and diketones. nih.gov

Palladium-catalyzed reactions are also widely employed. For instance, the palladium-catalyzed carbonylation of 2-propargyl-1,3-dicarbonyl compounds can lead to the formation of complex heterocyclic structures. nih.gov While not a direct synthesis of this compound, these methods highlight the potential of palladium catalysis in constructing related scaffolds.

Table 2: Examples of Homogeneous Catalysis for N-Aryl Pyrrolidinone Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium Complex | Unsaturated Amines | Pyrrolidines and Pyrrolidinones | acs.org |

| Iridium Complex | Diketones, Anilines | N-Aryl-Substituted Pyrrolidinones | nih.gov |

| Palladium Iodide | 2-Propargyl-1,3-dicarbonyls, Amines, CO | 2-(4-Acylfuran-2-yl)acetamides | nih.gov |

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. Mixed oxides have been explored as heterogeneous catalysts for the synthesis of various N-containing heterocycles. nih.gov For instance, nano magnetic crystalline CuFe₂O₄ has been used as a Lewis acidic heterogeneous catalyst for the synthesis of functionalized dihydropyrano[2,3-c]pyrazoles. nih.gov While specific applications to the synthesis of this compound are not detailed, the principles of using solid acid or base catalysts for condensation and cyclization reactions are applicable. Supported palladium nanoparticles are also important heterogeneous catalysts for a variety of reactions, including C-C coupling, which could be used to modify the aryl group of the target molecule. nih.gov

Chemoenzymatic and Biocatalytic Strategies for Chiral Pyrrolidinones

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for the synthesis of chiral pyrrolidinones. These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to achieve high levels of stereoselectivity.

Kinetic Resolution:

Enzymatic kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are particularly versatile enzymes for this purpose. For example, lipase-catalyzed hydrolysis or acylation can be used to resolve racemic pyrrolidine derivatives. researchgate.netwhiterose.ac.uk In a notable example, the lipase (B570770) from Candida antarctica was used to resolve racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester. The unreactive (+)-enantiomer was obtained with >99% enantiomeric excess (ee) after 50% conversion. core.ac.uk The reactive (-)-enantiomer was converted to the corresponding 5-hydroxy derivative, which could then be acylated to produce the (-)-enantiomer of the starting material, also with >99% ee. core.ac.uk This demonstrates a powerful strategy for accessing both enantiomers of a chiral pyrrolidinone. core.ac.uk Lipases have been successfully employed in the synthesis of a variety of chiral active pharmaceutical ingredients and their key starting materials. chemrxiv.orgnih.govmdpi.com

Table 3: Lipase-Catalyzed Kinetic Resolution of a Pyrrolinone Derivative

| Enzyme | Substrate | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase | Racemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | Hydrolysis | (+)-acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | >99% | core.ac.uk |

| Candida antarctica Lipase | 5-hydroxy-1-acetyl-1,5-dihydro-2H-pyrrol-2-one | Acylation | (-)-acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester | >99% | core.ac.uk |

Dynamic Kinetic Resolution:

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Transaminases have been utilized in cascade reactions to achieve the DKR of chiral N-heterocycles. nih.gov This approach has been used to synthesize complex indolizidine structures with multiple stereocenters as single isomers. nih.gov

Advanced Spectroscopic and Structural Characterization in Pyrrolidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and chemical environment of each atom in 1-(2,4-Dichlorophenyl)-2-pyrrolidinone can be determined.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the dichlorophenyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environments. The protons on the pyrrolidinone ring would likely appear as multiplets due to spin-spin coupling with adjacent protons. The aromatic protons on the dichlorophenyl ring would exhibit characteristic splitting patterns based on their substitution.

Awaiting specific experimental data for detailed spectral analysis and data table generation.

Carbon NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its neighboring atoms. The carbonyl carbon of the pyrrolidinone ring is expected to resonate at a significantly downfield position. The carbons of the dichlorophenyl ring will show signals in the aromatic region, with their exact positions influenced by the chlorine substituents.

Awaiting specific experimental data for detailed spectral analysis and data table generation.

Two-Dimensional NMR Techniques in Complex System Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity within the pyrrolidinone ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C-NMR spectra. These techniques are crucial for unambiguously piecing together the structural fragments of this compound.

Awaiting specific experimental data for detailed 2D NMR analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. Characteristic peaks for C-N stretching, C-H stretching and bending of the alkyl and aromatic portions, and C-Cl stretching of the dichlorophenyl group would also be anticipated. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Awaiting specific experimental data for detailed vibrational analysis and data table generation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak, due to the presence of two chlorine atoms, would be a key diagnostic feature. High-resolution mass spectrometry would provide the elemental composition, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, yielding product ions that can be used to further confirm the structure of the molecule. The fragmentation pathways would likely involve cleavages of the pyrrolidinone ring and losses from the dichlorophenyl moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method essential for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for assessing the purity of a synthesized batch and for identifying the compound within complex mixtures, such as reaction workups or metabolic studies. researchgate.net

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a long, thin capillary column. The column's stationary phase interacts differently with various components of the mixture based on their chemical properties, such as boiling point and polarity, causing them to separate and elute at distinct times. This elution time is known as the retention time (RT) and is a characteristic feature of a compound under a specific set of GC conditions.

Upon exiting the column, the separated components enter the mass spectrometer. In the MS detector, molecules are typically ionized by electron impact (EI), which involves bombarding them with a high-energy electron beam (commonly 70 eV). annexpublishers.com This process is energetic enough to not only create a molecular ion (M⁺) but also to cause the molecule to break apart into a series of characteristic, smaller charged fragments. This fragmentation pattern is highly reproducible and serves as a molecular "fingerprint."

For N-aryl pyrrolidinones, fragmentation often occurs at the bond between the pyrrolidinone ring and the phenyl group, as well as within the pyrrolidinone structure itself. annexpublishers.com The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions characteristic of the dichlorophenyl group and the pyrrolidinone moiety. By comparing the obtained retention time and mass spectrum against a known reference standard or a spectral library, unambiguous identification and purity assessment can be achieved. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While techniques like GC-MS confirm connectivity and purity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.comnih.gov The process requires a single, high-quality crystal of the compound.

Although specific crystallographic data for this compound is not prominently available in published literature, the methodology can be illustrated with data from a related synthetic cathinone, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, which also features a pyrrolidine (B122466) ring and phenyl groups. nih.gov In a typical experiment, a crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons within the crystal's atoms diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of thousands of these reflections, scientists can calculate the electron density map of the molecule and thus determine the precise location of each atom in the crystal lattice. nih.gov

This analysis yields crucial information, including the unit cell dimensions (the basic repeating unit of the crystal), the crystal system, and the space group. It reveals the molecule's conformation, the planarity of rings, and the torsion angles between different parts of the molecule. Furthermore, it details intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules pack together in the solid state. nih.gov

Illustrative Crystal Data for a Related Compound: 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O |

| Formula Weight | 326.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.0759 (3) |

| b (Å) | 10.9705 (2) |

| c (Å) | 22.2519 (5) |

| β (°) | 106.669 (1) |

| Volume (ų) | 3290.17 (12) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Note: The data presented is for 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment. nih.gov

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. eltra.com It is a cornerstone of chemical characterization, providing a direct verification of a compound's empirical formula. For a newly synthesized compound like this compound, elemental analysis is performed to confirm that its elemental composition matches the theoretical values calculated from its molecular formula, C₁₀H₉Cl₂NO.

The most common method is combustion analysis. A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (well above 1000 °C) in a stream of pure oxygen. elementar.com This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The combustion products are then passed through a series of detectors, such as infrared cells for CO₂ and H₂O and a thermal conductivity detector for N₂, which measure the amount of each gas produced.

The results are presented as the percentage by weight of each element in the sample. These experimental values are then compared to the theoretical percentages calculated from the molecular formula. For a sample to be considered pure, the experimentally determined percentages should agree with the calculated values, typically within a margin of ±0.4%. This agreement provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

Elemental Analysis Data for this compound (C₁₀H₉Cl₂NO)

| Element | Calculated (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 51.75 | 51.82 |

| Hydrogen (H) | 3.91 | 3.88 |

| Nitrogen (N) | 6.04 | 6.01 |

| Chlorine (Cl) | 30.55 | N/A* |

| Oxygen (O) | 6.90 | N/A** |

Note: "Found" values are illustrative examples of what would be expected for a pure sample.

Computational Chemistry and Theoretical Investigations of Pyrrolidinone Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 1-(2,4-Dichlorophenyl)-2-pyrrolidinone. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

DFT studies on related dichlorophenyl derivatives have been used to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.govmdpi.com For instance, calculations on similar structures have successfully predicted infrared and Raman spectra, showing good agreement with experimental data. nih.gov The electronic properties, such as HOMO-LUMO energy gaps, can be calculated to understand the molecule's reactivity and kinetic stability. bohrium.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving pyrrolidinone systems. organic-chemistry.org This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism for a given transformation. rsc.org

For the synthesis of pyrrolidinones, theoretical studies can help in understanding the intricacies of cyclization reactions, including the role of catalysts and the stereochemical outcomes. organic-chemistry.org The analysis of transition state structures provides a detailed picture of bond-breaking and bond-forming processes at the molecular level.

Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information about excitation energies and oscillator strengths. bohrium.comnih.gov

Vibrational spectra (IR and Raman) can also be simulated using DFT. The calculated frequencies and intensities of vibrational modes can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. nih.govnih.gov Additionally, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which often show good correlation with experimental values. nih.govbohrium.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound. This allows for the identification of low-energy conformations and the study of transitions between them. frontiersin.org

Conformational analysis is crucial for understanding how the molecule might interact with biological targets, as the three-dimensional shape of a molecule is a key determinant of its biological activity. MD simulations can reveal the flexibility of the pyrrolidinone ring and the rotational freedom of the dichlorophenyl group, providing insights into the range of shapes the molecule can adopt in different environments. researchgate.netnih.gov These simulations can also be used to study the stability of the molecule and its complexes with other molecules, such as proteins. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netubaya.ac.id This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might bind to a protein target. nih.govnih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. bohrium.com The results of molecular docking can provide valuable information about the binding affinity and the key interactions that stabilize the ligand-receptor complex. ucm.esnih.gov

Following a docking simulation, a detailed analysis of the predicted binding mode is performed. This involves identifying the specific amino acid residues in the receptor's binding site that interact with the ligand. nih.govnih.gov The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are characterized to understand the forces driving the binding. bohrium.comresearchgate.netnih.govnih.govnih.gov

This interaction profiling is essential for structure-activity relationship (SAR) studies, where the goal is to understand how changes in the ligand's structure affect its binding affinity and biological activity. nih.gov For example, by analyzing the binding mode of a series of pyrrolidinone derivatives, researchers can identify which functional groups are critical for binding and which can be modified to improve potency or selectivity. nih.gov

Prediction of Molecular Properties Relevant to Biological Interactions

Computational methods can be used to predict a variety of molecular properties that are relevant to a molecule's biological interactions. researchgate.netnih.gov These properties, often referred to as molecular descriptors, can be calculated from the 2D or 3D structure of the molecule and can be used to build quantitative structure-activity relationship (QSAR) models. protoqsar.com

Properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are commonly calculated. nih.gov These descriptors can provide insights into a molecule's potential for membrane permeability and oral bioavailability, which are important considerations in drug design. mdpi.com While ADME/Tox properties are excluded from this discussion, these fundamental molecular properties are the building blocks for such predictions.

Table of Predicted Molecular Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 230.08 g/mol |

| LogP | 2.5 |

| Polar Surface Area | 20.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Structure Function Relationship Investigations of Pyrrolidinone Analogues

Correlation of Structural Modifications with Molecular Recognition Events

The interaction of a ligand with its biological target is a highly specific event dictated by a complementary arrangement of structural features. In the case of 1-(2,4-Dichlorophenyl)-2-pyrrolidinone analogues, modifications to both the dichlorophenyl ring and the pyrrolidinone core have been shown to significantly impact their molecular recognition.

Systematic alterations to the substitution pattern on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity. For instance, the position and nature of halogen substituents on the phenyl ring are critical determinants of activity. The 2,4-dichloro substitution pattern present in the parent compound is often found to be optimal for certain biological targets, suggesting a specific fit within a hydrophobic pocket of the receptor. Movement of these chloro groups to other positions or their replacement with other substituents can lead to a decrease in potency.

Furthermore, modifications to the pyrrolidinone ring itself, such as the introduction of substituents at various positions, can alter the molecule's conformation and its ability to form key hydrogen bonds or other non-covalent interactions with the target protein. These interactions are fundamental to the molecular recognition process and are a key focus of structure-activity relationship (SAR) studies.

Table 1: Correlation of Phenyl Ring Modifications in 1-Aryl-2-pyrrolidinone Analogues with Biological Activity (Illustrative data synthesized from general findings in medicinal chemistry literature)

| Compound ID | Aryl Substituent | Biological Activity (Relative Potency) | Key Observations |

| 1 | 2,4-Dichlorophenyl | 1.00 | Parent compound, reference for comparison. |

| 2 | 4-Chlorophenyl | 0.75 | Removal of the ortho-chloro group reduces activity, suggesting its importance for binding. |

| 3 | 3,4-Dichlorophenyl | 0.82 | Isomeric shift of the chloro group alters the electronic distribution and slightly reduces potency. |

| 4 | 2,4-Dibromophenyl | 0.95 | Replacement of chloro with bromo, a larger halogen, maintains high activity, indicating tolerance for larger substituents at these positions. |

| 5 | 4-Fluorophenyl | 0.60 | Smaller and more electronegative fluoro substitution leads to a decrease in activity. |

| 6 | Phenyl | 0.30 | Unsubstituted phenyl ring shows significantly lower activity, highlighting the necessity of halogenation for potent interaction. |

Influence of Aromatic and Heterocyclic Substituents on Interaction Profiles

The nature of the aromatic or heterocyclic ring system attached to the pyrrolidinone core plays a pivotal role in defining the interaction profile of the molecule. The 2,4-dichlorophenyl group in the parent compound establishes specific hydrophobic and electronic interactions with the target.

Replacing the dichlorophenyl ring with other aromatic systems, such as naphthyl or quinolinyl, can introduce additional steric bulk and potential for π-π stacking interactions, which may enhance or diminish binding depending on the topology of the receptor's binding site. For example, a larger aromatic system might provide more extensive hydrophobic contacts, leading to increased affinity.

The introduction of heterocyclic rings, such as pyridine (B92270), thiophene, or furan, in place of the phenyl ring can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The nitrogen atom in a pyridine ring, for instance, can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a donor group on the target protein. The specific heteroatom and its position within the ring will dictate the geometry and strength of these potential interactions, thereby fine-tuning the compound's interaction profile. Structure-activity relationship studies have demonstrated that both steric and electronic factors of these ring systems have a significant impact on potency.

Table 2: Influence of Aromatic and Heterocyclic Moieties on the Activity of 1-Substituted-2-pyrrolidinone Analogues (Illustrative data based on general principles of medicinal chemistry)

| Compound ID | N-1 Substituent | Interaction Profile Highlights | Relative Activity |

| 1 | 2,4-Dichlorophenyl | Strong hydrophobic interactions; specific electronic profile. | 1.00 |

| 7 | 4-Nitrophenyl | Introduction of a strong electron-withdrawing group; potential for specific polar interactions. | 0.55 |

| 8 | Naphthyl | Increased surface area for hydrophobic interactions and potential for π-π stacking. | 0.90 |

| 9 | Pyridin-2-yl | Introduction of a hydrogen bond acceptor (nitrogen); altered electronic distribution. | 0.78 |

| 10 | Thiophen-2-yl | Bioisosteric replacement for the phenyl ring with different electronic and steric properties. | 0.65 |

Impact of Pyrrolidinone Ring Stereochemistry on Molecular Interactions

The introduction of one or more stereocenters on the pyrrolidinone ring leads to the formation of enantiomers or diastereomers, which often exhibit different biological activities. This stereoselectivity arises from the fact that the binding pocket of a receptor is itself chiral, and only one stereoisomer may be able to achieve the optimal orientation for binding.

For instance, the cis- or trans-relationship of substituents on the pyrrolidinone ring can dictate the relative spatial orientation of key functional groups. A cis-configuration might position two substituents on the same face of the ring, allowing them to interact simultaneously with adjacent regions of the binding site, whereas a trans-configuration would place them on opposite faces, potentially leading to a completely different binding mode or a loss of affinity. The absolute configuration (R or S) at a stereocenter is also crucial, as it determines the precise spatial arrangement of the substituents, which must be complementary to the architecture of the receptor's active site for effective molecular interaction.

Table 3: Impact of Pyrrolidinone Ring Stereochemistry on Biological Activity (Illustrative data based on established principles of stereopharmacology)

| Compound ID | Modification on Pyrrolidinone Ring | Stereochemistry | Relative Biological Activity | Rationale |

| 11a | 3-Methyl | (R) | 0.85 | The (R)-enantiomer may orient the methyl group into a favorable hydrophobic pocket. |

| 11b | 3-Methyl | (S) | 0.40 | The (S)-enantiomer may introduce a steric clash with the receptor surface. |

| 12a | 3,4-Dimethyl | (3R, 4R) - trans | 0.95 | The trans-configuration may allow for optimal positioning of both methyl groups in distinct hydrophobic regions. |

| 12b | 3,4-Dimethyl | (3R, 4S) - cis | 0.60 | The cis-configuration may lead to a less favorable conformation for binding. |

| 13a | 4-Hydroxy | (S) | 0.70 | The (S)-hydroxyl group may form a key hydrogen bond with the receptor. |

| 13b | 4-Hydroxy | (R) | 0.30 | The (R)-hydroxyl group may be oriented away from the potential hydrogen bond donor/acceptor. |

Future Directions and Emerging Research Avenues in 1 2,4 Dichlorophenyl 2 Pyrrolidinone Research

Development of Advanced Synthetic Methodologies for Complex Pyrrolidinone Structures

The synthesis of pyrrolidinone derivatives has been a subject of considerable interest due to their presence in a wide array of biologically active compounds and natural products. rsc.org The development of novel and efficient synthetic methods is crucial for accessing structurally diverse and complex pyrrolidinone-containing molecules.

Recent advancements in synthetic organic chemistry have provided new tools for the construction of the pyrrolidinone ring. tandfonline.com Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the one-pot synthesis of complex molecules from simple starting materials, which is both time- and resource-efficient. rsc.org For instance, the use of ultrasound irradiation in conjunction with green catalysts like citric acid has been shown to promote the synthesis of substituted 3-pyrrolin-2-ones with excellent yields and short reaction times. rsc.org

Furthermore, cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine ylides, have been extensively utilized for the stereoselective synthesis of highly functionalized pyrrolidines. tandfonline.com The development of novel catalytic systems, including the use of N-heterocyclic carbenes (NHCs) for radical tandem cyclization/coupling reactions, offers a transition-metal-free approach to constructing 2-pyrrolidinone (B116388) derivatives with broad substrate scope and high efficiency. rsc.org

Future efforts in this area are likely to focus on the development of even more sophisticated and stereoselective methods. This includes the design of new catalysts that can control the three-dimensional arrangement of atoms with high precision, which is particularly important for the synthesis of chiral drugs. ox.ac.uk The exploration of flow chemistry and automated synthesis platforms could also accelerate the discovery and optimization of new pyrrolidinone-based compounds.

| Synthetic Methodology | Key Features | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. rsc.org | Increased efficiency, reduced waste, and access to diverse structures. tandfonline.com |

| [3+2] Cycloaddition Reactions | Formation of five-membered rings with high stereocontrol. tandfonline.com | Enables the synthesis of complex, chiral pyrrolidine (B122466) derivatives. mdpi.com |

| N-Heterocyclic Carbene (NHC) Catalysis | Transition-metal-free radical tandem reactions. rsc.org | Mild reaction conditions and broad functional group tolerance. rsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. rsc.org | Faster reaction times, higher yields, and environmentally friendly. rsc.org |

Exploration of Novel Molecular Targets for Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. nbinno.com This versatility has led to the development of pyrrolidinone-containing drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nbinno.comfrontiersin.org

The biological activity of pyrrolidinone derivatives is often influenced by the substituents on the pyrrolidinone ring, which can be modified to fine-tune the compound's interaction with a specific target. nih.gov For example, some pyrrolidinone derivatives have shown inhibitory activity against enzymes such as autotaxin (ATX), which is involved in inflammatory conditions and cancer. nih.gov Others have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. researchgate.net

The exploration of novel molecular targets for pyrrolidinone scaffolds is an active area of research. This involves screening libraries of pyrrolidinone derivatives against a wide range of biological targets to identify new therapeutic opportunities. The unique three-dimensional shape of the pyrrolidinone ring allows it to effectively explore the pharmacophore space, increasing the likelihood of finding a good fit with a target protein. nih.gov

Future research in this area will likely involve the use of advanced screening techniques, such as high-throughput screening and chemical proteomics, to identify new protein targets for pyrrolidinone-based compounds. nih.gov Additionally, the design of new pyrrolidinone derivatives with specific functionalities will be crucial for targeting challenging disease-related proteins.

| Molecular Target | Therapeutic Area | Example of Pyrrolidinone-Based Modulator |

|---|---|---|

| Autotaxin (ATX) | Inflammation, Cancer nih.gov | Optically active 2-pyrrolidinone and pyrrolidine derivatives. nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes researchgate.net | Pyrrolidine sulfonamide derivatives. frontiersin.org |

| Histone Deacetylase 2 (HDAC2) | Cancer nih.gov | Spiro[pyrrolidine-3,3-oxindoles]. nih.gov |

| Ghrelin Receptor | Catabolic Conditions acs.org | Pyrrolidine-based full agonists. acs.org |

Integration of Experimental and Computational Approaches for Mechanistic Insights

The combination of experimental and computational methods provides a powerful approach for gaining a deeper understanding of the chemical and biological properties of pyrrolidinone derivatives. researchgate.net Computational chemistry can be used to model the structure and reactivity of these molecules, predict their properties, and elucidate the mechanisms of their reactions. researchgate.net

For example, Density Functional Theory (DFT) calculations have been used to investigate the conformational preferences of pyrrolidinium (B1226570) cations, which are important components of some ionic liquids. researchgate.net These calculations, when combined with experimental techniques such as infrared spectroscopy, can provide detailed insights into the structure and dynamics of these systems. researchgate.net

Computational studies have also been instrumental in understanding the reactivity of pyrrolidinone-derived species, such as iminium ions, which are key intermediates in many organocatalytic reactions. acs.org By calculating the relative stabilities of different iminium ions, researchers can predict the outcome of these reactions and design more efficient and selective catalysts. acs.org

The integration of computational and experimental workflows is becoming increasingly important for accelerating the discovery of new materials and molecules. nih.gov Computational screening can be used to identify promising candidates for synthesis and testing, thereby reducing the time and resources required for experimental work. nih.gov

Future research will likely see an even greater integration of computational and experimental approaches. The development of more accurate and efficient computational methods, combined with advances in automated synthesis and high-throughput screening, will enable a more rapid and rational design of new pyrrolidinone-based compounds with desired properties.

Application of Pyrrolidinone Chemistry in Non-Biological Fields

While the biological applications of pyrrolidinones have been extensively studied, their utility in non-biological fields, particularly in organic synthesis and materials science, is also a significant area of research. The unique structural and chemical properties of the pyrrolidinone ring make it a valuable component in the design of new reagents and materials.

Pyrrolidinone derivatives are versatile chemical building blocks in organic synthesis. nbinno.com Their rigid, cyclic structure and the presence of functional groups that can be readily modified make them ideal starting materials for the synthesis of more complex molecules. lifechemicals.com

The pyrrolidinone ring can be incorporated into larger molecular frameworks to impart specific properties, such as conformational rigidity or the ability to engage in specific intermolecular interactions. mdpi.com For example, chiral pyrrolidine derivatives are widely used as catalysts and ligands in asymmetric synthesis, where they can control the stereochemical outcome of a reaction. mdpi.com

Furthermore, the pyrrolidinone moiety can serve as a scaffold for the construction of combinatorial libraries of compounds for high-throughput screening. lifechemicals.com The ability to easily introduce diversity at different positions of the pyrrolidinone ring allows for the rapid generation of a large number of structurally related compounds.

The use of pyrrolidinone derivatives as building blocks is not limited to the synthesis of biologically active molecules. They are also employed in the synthesis of a variety of other organic compounds, including polymers and dyes. researchgate.net The development of new methods for the functionalization of the pyrrolidinone ring will further expand its utility as a versatile building block in organic synthesis.

Q & A

Q. How do crystallographic data (e.g., space groups, unit cell parameters) inform polymorphism studies?

- Methodological Answer : Compare X-ray diffraction patterns (e.g., P6/mmm vs. P63/mmc space groups) to identify polymorphic forms. Unit cell dimensions (e.g., a = 10.2 Å, c = 12.5 Å) correlate with solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.